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TRP Channel Activation by (E)-2-Alkenals

The table below summarizes the experimental findings for (E)-2-alkenals with carbon chain lengths from 6

to 12, which are potent defensive compounds produced by many organisms [1].

TRP Channel Response to (E)-2-alkenals Half-maximal effective concentration (EC₅₀)

TRPA1 Potent activation [1] 10–100 µM (in 0 added Ca²⁺ solutions) [1]

TRPV1 Weak activation [1] Information missing

TRPV3 Weak activation [1] Information missing

TRPV2 No activation (Insensitive) [1] Not applicable

TRPV4 No activation (Insensitive) [1] Not applicable

TRPM8 No activation (Insensitive) [1] Not applicable

Key Conclusion: TRPA1 is the primary molecular target for (E)-2-alkenals, with high potency. Other TRP

channels are either only weakly affected or entirely insensitive [1].
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Experimental Protocol Overview

The data in the table above was generated using a combination of molecular and physiological techniques.

Here is a summary of the key methodologies cited in the research [1]:

Cell Culture & Channel Expression: Experiments were performed using FlpIn 293 TREx cell lines.

These cells were engineered to stably or transiently express various human, mouse, or rat TRP
channels (TRPA1, TRPV1-4, TRPM8). Expression of TRP channels was induced using doxycycline.

Calcium Imaging: Intracellular calcium concentration ([Ca²⁺]ᵢ) was used as a proxy for channel
activation. Cells were loaded with Fura-2, a ratiometric fluorescent calcium indicator. An increase in

the Fura-2 ratio upon application of (E)-2-alkenals indicated channel activation and cation influx.
Electrophysiology: The two-electrode voltage-clamp technique was used on Xenopus laevis
oocytes expressing the TRP channels of interest. This method directly measures the electrical current
flowing through the channels upon activation by (E)-2-alkenals, providing detailed functional data.

Site-Directed Mutagenesis: To investigate the activation mechanism, researchers created a mutant
TRPA1 channel where three key N-terminal cysteine residues (C621, C641, C665) were replaced

with serine. The robust response of this mutant to (E)-2-alkenals indicated that other cysteine
residues besides these three are involved in activation.

Native Tissue Response: The physiological relevance was confirmed by:
Rat Trigeminal Nerve Recordings: Demonstrating that (E)-2-hexenal excites native

nociceptive neurons.
Behavioral Experiments: Showing that (E)-2-hexenal is aversive to rats.

TRPA1 Activation Pathway by (E)-2-Alkenals

The following diagram illustrates the proposed mechanism by which (E)-2-alkenals activate the TRPA1

channel, based on the experimental findings.
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Proposed TRPA1 Activation by (E)-2-Alkenals
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Deeper Mechanistic Insights & Data Limitations

Activation Mechanism: (E)-2-alkenals are electrophilic compounds that can form covalent bonds

with nucleophilic cysteine thiols (-SH) in the TRPA1 protein via a Michael addition reaction [1]. This
covalent modification leads to a sustained conformational change that opens the channel pore. The

research indicates that while the often-cited N-terminal cysteines are important, they are not the only
targets for these compounds [1].
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Specific Data Gap: The search results, while detailed on the (E)-2-alkenal class, do not contain

experimental data for 4-oxo-(E)-2-hexenal specifically. Its functional group (oxo group at carbon 4)
could potentially alter its reactivity and potency compared to the compounds studied.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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